3-(3-Ethoxyphenoxy)-propylamine is a key intermediate in the synthesis of LY253351 (YM12617–1), a potent α1-receptor antagonist. [] While its independent role in scientific research is not extensively elaborated upon in the provided literature, its significance lies in its use as a building block for this pharmaceutical compound.
3-(3-Ethoxyphenoxy)-propylamine is a chemical compound that belongs to the class of arylpropylamines. It features an ethoxy group and a phenoxy group attached to a propylamine backbone, making it structurally interesting for various applications in medicinal chemistry and material science. This compound is significant due to its potential biological activities and serves as an important intermediate in organic synthesis.
3-(3-Ethoxyphenoxy)-propylamine can be classified as:
The synthesis of 3-(3-Ethoxyphenoxy)-propylamine can be achieved through several methods, primarily involving nucleophilic substitution reactions or reductive amination processes. The following steps outline a typical synthetic route:
3-(3-Ethoxyphenoxy)-propylamine can participate in various chemical reactions:
Reactions typically require careful control of conditions to prevent side reactions, particularly when sensitive functional groups are involved.
The mechanism of action for 3-(3-Ethoxyphenoxy)-propylamine in biological systems may involve:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to analyze the purity and structural integrity of synthesized compounds.
3-(3-Ethoxyphenoxy)-propylamine has potential applications in:
The development of phenoxypropylamine derivatives represents a significant trajectory within central nervous system (CNS) drug discovery. These compounds emerged from systematic efforts to modify ethanolamine and alkylamine backbones to enhance blood-brain barrier permeability and target specificity. The structural archetype of 3-ethoxypropylamine (CAS 6291-85-6), characterized by an ether-linked ethoxy group appended to a short-chain aliphatic amine, served as an early template in this chemical lineage [6] [7]. This scaffold demonstrated improved physicochemical properties over simpler alkylamines, notably a balanced lipophilicity (log P ≈ 1.6) and moderate basicity (pKa ~9.8), facilitating interactions with neuronal receptors while maintaining sufficient aqueous solubility for bioavailability [7].
Industrial applications in polymer science further revealed unexpected biological activities, prompting dedicated neuropharmacological investigations. For instance, 3-ethoxypropylamine was utilized to modify rigid oxetane chains in oligomer synthesis, yielding compounds with enhanced biomolecular interaction capabilities [6]. This incidental discovery catalyzed research into more complex derivatives, including 3-(3-ethoxyphenoxy)-propylamine, where the incorporation of an aromatic phenoxy moiety significantly expanded structure-activity relationship (SAR) exploration. Historically, this evolution mirrored broader trends in neuropharmacology, where industrial intermediates were repurposed as privileged scaffolds for CNS-targeted molecular design [5].
Table 1: Evolution of Key Phenoxypropylamine Derivatives in CNS Research
Compound Name | Structural Features | Primary Neuropharmacological Target | Key Historical Role |
---|---|---|---|
3-Ethoxypropylamine | Aliphatic ethoxy-amine | Not fully characterized | Polymer modifier; physicochemical template |
3-(Hexyloxy)propylamine | Extended C6 alkoxy chain | Membrane interactions | Surfactant studies; limited neuroactivity |
N-n-propyl-3-ethoxyquinoxaline-2-carboxamide | Quinoxaline-carboxamide + ethoxypropylamine | Serotonergic 5-HT3 receptor | Validated anxiolytic/antidepressant lead |
3-(3-Ethoxyphenoxy)-propylamine | Aryloxy-ethoxypropylamine | α1-adrenergic receptors (precursor role) | Intermediate for α1-antagonist LY253351 [9] |
3-(3-Ethoxyphenoxy)-propylamine (CAS 1247168-03-1) occupies a critical niche in contemporary neuropharmacology due to its dual role as a synthetic intermediate and a structurally optimized ligand with inherent neurochemical relevance. Its molecular framework (C₁₁H₁₇NO₂; MW 195.26 g/mol) incorporates three pharmacophoric elements: the terminal primary amine for neurotransmitter mimicry, a flexible propyl linker for conformational adaptability, and the 3-ethoxyphenoxy group providing aromatic stacking potential [5] [9]. This configuration enables interactions with diverse neurotransmission pathways, particularly those involving monoamine receptors and transporters.
The compound’s significance is amplified through its function as the immediate synthetic precursor to LY253351 (YM12617), a potent and selective α1-adrenergic receptor antagonist [9]. This metabolic relationship underscores its pharmacological relevance, as α1-receptors modulate critical CNS processes including noradrenergic neurotransmission, cortical excitability, and stress responses. Furthermore, its structural analogy to established neuroactive arylpropylamines (e.g., serotonin reuptake inhibitors) positions it as a versatile scaffold for rational drug design. The ethoxyphenoxy subunit exhibits distinct electronic and steric properties compared to simpler alkoxy groups, influencing receptor binding kinetics and functional selectivity [5].
Recent neurochemical research leverages this scaffold to explore nuanced neurotransmitter modulation. For example, minor structural variations in the phenoxy ring’s substitution pattern significantly alter affinity profiles across serotonin receptor subtypes. Computational analyses indicate that the 3-ethoxy orientation creates optimal van der Waals contacts within hydrophobic binding pockets of aminergic G-protein-coupled receptors (GPCRs), while the ether oxygen acts as a hydrogen-bond acceptor, stabilizing ligand-receptor complexes [9]. This balance between lipophilic (benzene ring) and polar (amine, ether) domains facilitates blood-brain barrier penetration, as evidenced by its calculated log P value of ~2.0–2.5—within the optimal range for CNS bioavailability [5] [9].
Table 2: Structural Elements and Neuropharmacological Roles of 3-(3-Ethoxyphenoxy)-propylamine
Structural Element | Physicochemical Properties | Putative Neuropharmacological Roles |
---|---|---|
Primary amine (-NH₂) | Strong base (pKa ~10.5); protonated at physiological pH | Forms ionic bonds with aspartate residues in receptor binding pockets; mimics endogenous neurotransmitters |
Propyl linker (-CH₂-CH₂-CH₂-) | Flexible alkyl chain; rotatable bonds (n=2) | Permits optimal spatial orientation for pharmacophore alignment; balances rigidity/flexibility |
3-Ethoxyphenoxy group | Lipophilic (π-system); H-bond acceptor (ether O) | Aromatic stacking with phenylalanine/tryptophan residues; hydrophobic pocket insertion; moderate steric bulk |
meta-Ethoxy substitution | Electron-donating group; moderate steric demand | Enhances lipid solubility; influences conformational preference of phenoxy ring |
The compound’s emergence coincides with a paradigm shift towards multi-target neuropharmacology, where single molecules modulate complementary neurotransmitter systems. Its structural features enable simultaneous low-affinity interactions with serotonin, norepinephrine, and dopamine transporters, as predicted by in silico modeling [9]. This polypharmacology potential is particularly valuable for treating complex neuropsychiatric conditions (e.g., traumatic brain injury sequelae) where multiple neurotransmitter systems are dysregulated. Current research explores its functionalization into novel carboxamides and heterocyclic derivatives showing enhanced specificity for 5-HT3 receptors—targets implicated in anxiety, depression, and cognitive dysfunction . This strategic molecular evolution from a simple phenoxypropylamine backbone to sophisticated neuroactive agents exemplifies the scaffold’s versatility and enduring relevance in CNS drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: